molecular formula C7H5ClN2O2S B7934585 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 19477-12-4

7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B7934585
CAS RN: 19477-12-4
M. Wt: 216.65 g/mol
InChI Key: YFIQALNGUVTNHV-UHFFFAOYSA-N
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Description

7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C7H5ClN2O2S and its molecular weight is 216.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Organic Synthesis : Compounds similar to 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are used as catalysts in organic synthesis. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been applied as a homogeneous catalyst in the synthesis of pyran, pyranopyrazole, and phthalazine derivatives (Khazaei et al., 2015).

  • Pharmacological Applications : Some derivatives have shown potential as pharmacological agents. For instance, derivatives like 7-chloro-3-isopropylamino-4H-benzo-1,2,4-thiadiazine 1,1-dioxide have been identified as potent openers of ATP-sensitive potassium channels, which are significant in the treatment of conditions like hypertension and diabetes (Schou et al., 2005).

  • Cognitive Enhancers : Certain fluorinated derivatives have been synthesized and evaluated for their cognitive-enhancing effects, particularly through modulation of AMPA receptors. This is significant for developing treatments for neurodegenerative disorders (Francotte et al., 2010).

  • Antihypertensive Agents : Compounds like 7-Chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxide have shown promising antihypertensive properties, providing potential new avenues for hypertension treatment without diuretic or hyperglycemic effects (Shimizu et al., 1977).

properties

IUPAC Name

7-chloro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-5-1-2-6-7(3-5)13(11,12)10-4-9-6/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIQALNGUVTNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)S(=O)(=O)N=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434527
Record name 7-Chloro-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

CAS RN

19477-12-4
Record name 19477-12-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-chlorobenzenesulphonamide (obtained according to J. Chem. Soc. Perkin I, 1043-1047, 1979) and ethyl orthoformate (40 mL) is heated at boiling for 30 minutes in an open vessel. The volume of the mixture is reduced by half under reduced pressure. The precipitate obtained is collected by filtration, washed with ether and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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